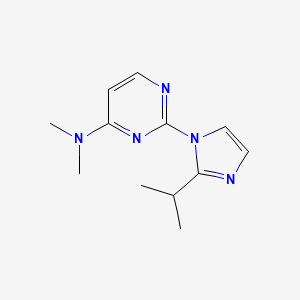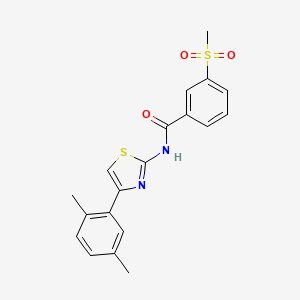
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The thiazole ring in DMXAA is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
Thiazole derivatives, including DMXAA, have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities are often influenced by the substituents on the thiazole ring .Physical And Chemical Properties Analysis
DMXAA has a molecular weight of 386.48. No further physical and chemical properties were found in the retrieved papers.Applications De Recherche Scientifique
Anticancer Activity and Drug Design
Several studies have focused on the synthesis and evaluation of compounds with structural similarities or functionalities related to N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide for their anticancer properties. For instance, research on benzamide derivatives containing thiadiazole scaffolds has shown promising anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. These compounds were synthesized through a microwave-assisted facile process, showing that certain derivatives exhibited significant anticancer potency comparable to standard drugs like Adriamycin (Tiwari et al., 2017). Additionally, the design and synthesis of novel benzamides evaluated for anticancer activity against different cancer cell lines have resulted in derivatives showing higher activities than the reference drug, etoposide, highlighting the potential for these compounds in cancer therapy (Ravinaik et al., 2021).
Molecular Docking and Computational Studies
Molecular docking and computational studies have been conducted to understand the interaction mechanisms of these compounds with biological targets. For example, the anticancer evaluation of benzamide derivatives also included a docking study to predict their mechanism of action, showing that these compounds likely inhibit cancer cell proliferation by interacting with specific molecular targets (Tiwari et al., 2017). Such computational studies provide insights into the pharmacokinetic and toxicological profiles of these compounds, aiding in the design of more effective and safer drugs.
Antimicrobial and Antifungal Applications
Compounds with structures similar to N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide have also been explored for their antimicrobial and antifungal properties. Research has extended into the synthesis of heterocyclic compounds, such as 1,3,4-thiadiazoles, with demonstrated sensitivity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019). These findings suggest potential applications in developing new antimicrobial agents.
Supramolecular Chemistry and Gelation Behavior
The study of N-(thiazol-2-yl)benzamide derivatives has also expanded into supramolecular chemistry, particularly in understanding the role of methyl functionality and non-covalent interactions in gelation behavior. Research in this area has led to the identification of compounds capable of forming stable gels in specific solvents, with implications for material science and drug delivery systems (Yadav & Ballabh, 2020).
Orientations Futures
Given the diverse biological activities of thiazole derivatives, including DMXAA, future research could focus on exploring new compounds related to this scaffold to act as drug molecules with lesser side effects . Further studies could also investigate the design and structure-activity relationship of these bioactive molecules .
Propriétés
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-12-7-8-13(2)16(9-12)17-11-25-19(20-17)21-18(22)14-5-4-6-15(10-14)26(3,23)24/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQKPSQPYIGUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-{butyryl[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2741577.png)
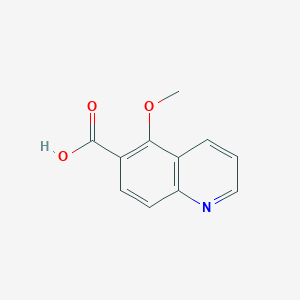
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone](/img/structure/B2741579.png)
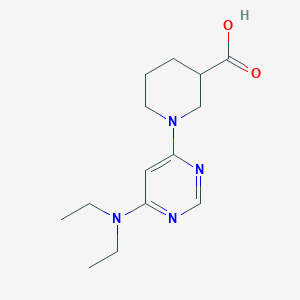
![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoate](/img/structure/B2741582.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2741583.png)
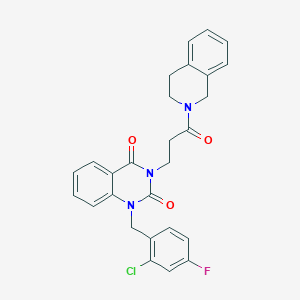
![1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B2741586.png)
![2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one](/img/structure/B2741587.png)
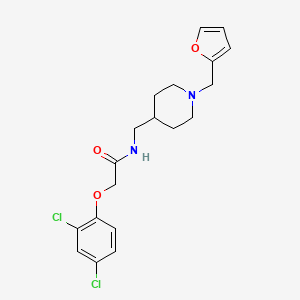
![N-(1-Cyanocyclohexyl)-2-[2-[5-(methoxymethyl)furan-2-yl]pyrrolidin-1-yl]propanamide](/img/structure/B2741592.png)
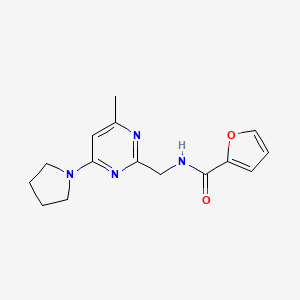
![2-(Benzo[d]isoxazol-3-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2741598.png)
